5-(4-Ethylphenyl)oxazole
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Overview
Description
5-(4-Ethylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethylphenyl group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . The specific interactions between 5-(4-Ethylphenyl)oxazole and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biological pathways, contributing to their broad spectrum of activities
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)oxazole can be achieved through several methods. One common approach is the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles . Another method involves the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ catalysts that can be easily separated from the reaction mixture, such as magnetic nanocatalysts .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring of the oxazole can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated oxazoles, nitro-oxazoles, and various substituted oxazole derivatives .
Scientific Research Applications
5-(4-Ethylphenyl)oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its biological activity.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(4-Ethylphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(4-ethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGPLLFPMVWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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